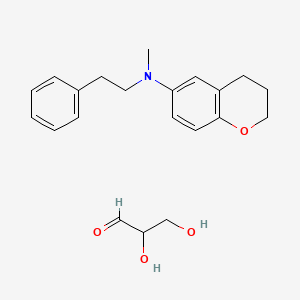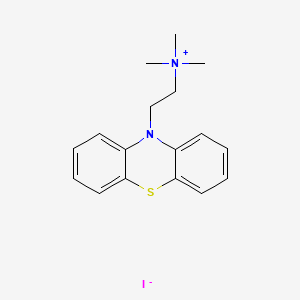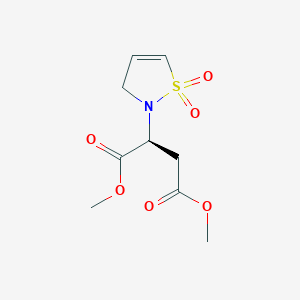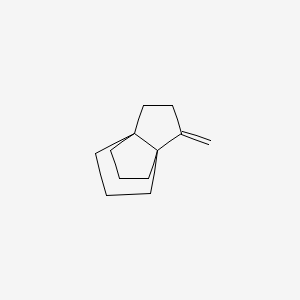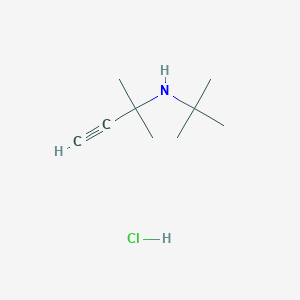
3-tert-Butylamino-3-methyl-1-butyne hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride typically involves the reaction of 3-methyl-1-butyne with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butylamino-3-methyl-1-butyne hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
3-tert-Butylamino-3-methyl-1-butyne hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butyne: A similar compound with a slightly different structure, used in similar applications.
1-Butyne, 3-methyl: Another related compound with different reactivity and applications.
Uniqueness
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is unique due to the presence of both a tert-butylamino group and a methyl group on the butyne backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
1189-80-6 |
|---|---|
Formule moléculaire |
C9H18ClN |
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
N-tert-butyl-2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7-9(5,6)10-8(2,3)4;/h1,10H,2-6H3;1H |
Clé InChI |
IVMFGZOVVOHYPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(C)(C)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


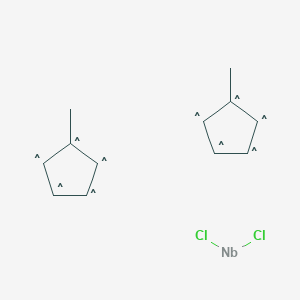
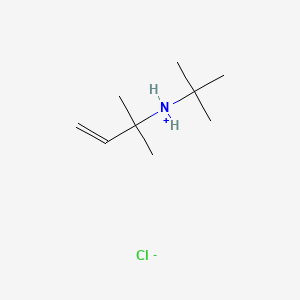
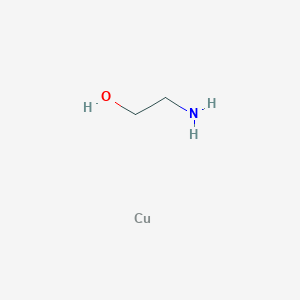
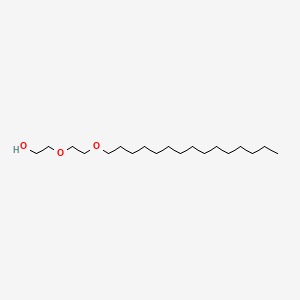
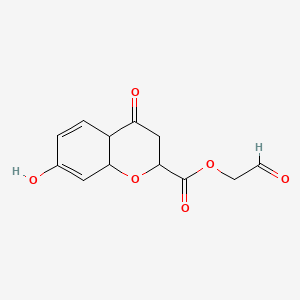

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
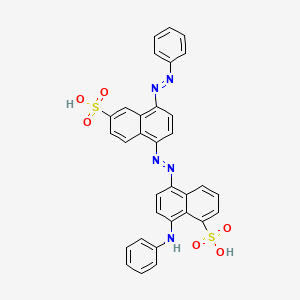
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
